3'-Acetyl[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is an organic compound that belongs to the biphenyl family. Biphenyl compounds are characterized by two benzene rings connected by a single bond. This particular compound has an acetyl group at the 3’ position and a carbonitrile group at the 4 position of the biphenyl structure. These functional groups impart unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile typically involves the Friedel-Crafts acylation reaction. This reaction introduces an acyl group into the aromatic ring using an acid chloride and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The general reaction scheme is as follows:
Friedel-Crafts Acylation: Biphenyl is reacted with acetyl chloride in the presence of AlCl₃ to form 3’-Acetyl[1,1’-biphenyl].
Nitrile Introduction: The acetylated biphenyl is then subjected to a cyanation reaction to introduce the carbonitrile group at the 4 position.
Industrial Production Methods
Industrial production of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form carboxylic acids.
Reduction: The carbonitrile group can be reduced to form amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or hydrogenation with a palladium catalyst.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products
Oxidation: Formation of 3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 3’-Acetyl[1,1’-biphenyl]-4-amine.
Substitution: Formation of halogenated derivatives of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile.
Scientific Research Applications
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
Industry: Utilized in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 3’-Acetyl[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The acetyl and carbonitrile groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Acetylbiphenyl: Lacks the carbonitrile group, making it less versatile in certain chemical reactions.
3’-Acetyl[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of a carbonitrile group, affecting its reactivity and solubility.
3’-Acetyl[1,1’-biphenyl]-4-amine: Contains an amine group, which can participate in different types of chemical reactions compared to the carbonitrile group.
Uniqueness
3’-Acetyl[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of both acetyl and carbonitrile groups, which provide a balance of reactivity and stability. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C15H11NO |
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Molecular Weight |
221.25 g/mol |
IUPAC Name |
4-(3-acetylphenyl)benzonitrile |
InChI |
InChI=1S/C15H11NO/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-9H,1H3 |
InChI Key |
ALJWWGUTTNGNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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